4-((1H-Indol-7-yl)carbamoyl)phenyl diethylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

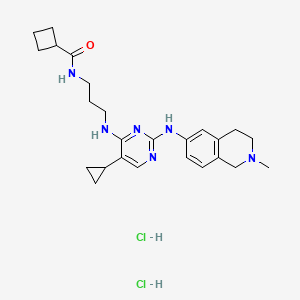

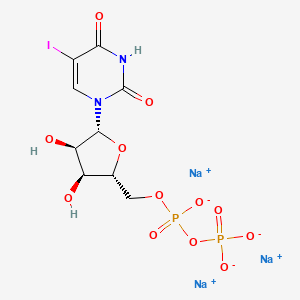

The molecular structure of “4-((1H-Indol-7-yl)carbamoyl)phenyl diethylcarbamate” can be represented by the SMILES notation:CCN(CC)C(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2NC=C3 . Chemical Reactions Analysis

While specific chemical reactions involving “4-((1H-Indol-7-yl)carbamoyl)phenyl diethylcarbamate” are not available, indole derivatives are known to participate in a variety of chemical reactions. For instance, a series of 20 1H-indoles were synthesized and evaluated as in vitro inhibitors of Mycobacterium tuberculosis (Mtb) growth .Physical And Chemical Properties Analysis

“4-((1H-Indol-7-yl)carbamoyl)phenyl diethylcarbamate” is a compound with the molecular formula C20H21N3O3. It has a molecular weight of 351.41. The exact mass of the compound is 351. This compound is soluble in DMSO.Applications De Recherche Scientifique

Antitumor Drug Synthesis : Compounds like phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, which are structurally similar to the compound , are important intermediates in the synthesis of many antitumor drugs. These compounds are particularly used in small molecular inhibitors of anti-tumor drugs (Gan et al., 2021).

Inhibitors of Urease Enzyme : Indole-based compounds, including those structurally related to 4-((1H-Indol-7-yl)carbamoyl)phenyl diethylcarbamate, have been synthesized and tested as potent inhibitors of the urease enzyme. These molecules have potential as therapeutic agents in drug design programs (Nazir et al., 2018).

Fatty Acid Amide Hydrolase (FAAH) Inhibitors : Some phenyl 4-[(indol-1-yl)alkyl]piperidine carbamates, which are structurally related, have been tested for inhibition of the endocannabinoid degrading enzyme fatty acid amide hydrolase (FAAH). These compounds have higher metabolic stability and significant pharmacological relevance (Dahlhaus et al., 2017).

Synthesis of Antimitotic Agents : Compounds with a 1H-indol-4-yl moiety, similar to the target compound, have been synthesized as part of a series of antimitotic agents. These agents show efficacy in cell viability and cell proliferation assays and are significant in cancer research (Shetty et al., 2011).

Anti-inflammatory Agents : Research has been conducted on the synthesis of new chalcone derivatives containing the 1H-indole moiety, similar to the compound , for their potential as anti-inflammatory agents (Rehman et al., 2022).

OLED Device Applications : Novel host materials based on indole derivatives, akin to 4-((1H-Indol-7-yl)carbamoyl)phenyl diethylcarbamate, have been synthesized and used in green phosphorescent organic light-emitting diodes (OLEDs) for their electroluminescent properties (Dong et al., 2017).

Orientations Futures

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the future directions could involve further exploration of the biological activities of “4-((1H-Indol-7-yl)carbamoyl)phenyl diethylcarbamate” and its potential applications in medicine.

Propriétés

IUPAC Name |

[4-(1H-indol-7-ylcarbamoyl)phenyl] N,N-diethylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3/c1-3-23(4-2)20(25)26-16-10-8-15(9-11-16)19(24)22-17-7-5-6-14-12-13-21-18(14)17/h5-13,21H,3-4H2,1-2H3,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCGIKJOMEYPSIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2NC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopropyl-4-{8-[(2-methylpropyl)amino]imidazo[1,2-a]pyrazin-3-yl}benzamide](/img/structure/B609312.png)

![4-{1-[2-Chloro-6-(Trifluoromethyl)benzoyl]-1h-Indazol-3-Yl}benzoic Acid](/img/structure/B609316.png)

![(1S,2R,3S,4R,5S)-4-(6-{[(3-chlorophenyl)methyl]amino}-2-[2-(3,4-difluorophenyl)ethynyl]-9H-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B609326.png)

![7-[(1S)-4-hydroxy-2,3-dihydro-1H-inden-1-yl]-5,5-dimethyl-2-({3-[(pyrrolidin-1-yl)methyl]phenyl}amino)-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B609327.png)

![N-(3-(3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)phenyl)acetamide](/img/structure/B609328.png)